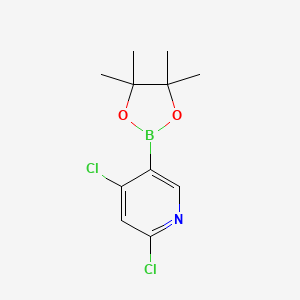

2,4-Dichloropyridine-5-boronic acid pinacol ester

Vue d'ensemble

Description

2,4-Dichloropyridine-5-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid ester group attached to a pyridine ring substituted with two chlorine atoms at the 2 and 4 positions. The pinacol ester moiety enhances the stability and

Activité Biologique

2,4-Dichloropyridine-5-boronic acid pinacol ester is a compound that belongs to the class of boronic acid derivatives, known for their significant utility in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2,4-dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Its molecular formula is with a molecular weight of approximately 273.96 g/mol. The presence of chlorine atoms in the pyridine ring and the boronic acid moiety contributes to its reactivity and biological interactions.

Biological Activity Overview

Boronic acids and their derivatives have been extensively studied for various biological activities including:

- Anticancer Activity : Boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy. They form reversible covalent bonds with hydroxyl groups in the active sites of serine proteases and proteasomes, leading to growth inhibition in cancer cells .

- Antibacterial and Antiviral Properties : Some studies suggest that boronic acids exhibit antibacterial and antiviral activities, making them potential candidates for drug development .

- Enzyme Inhibition : The ability to inhibit enzymes such as serine proteases enhances their therapeutic potential.

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : By binding to the active sites of enzymes, this compound can disrupt normal cellular processes.

- Cell Cycle Arrest : Studies have shown that certain boronic acid derivatives can induce cell cycle arrest at the G2/M phase, affecting cancer cell proliferation .

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

- Formation of the Pyridine Ring : Starting from appropriate pyridine derivatives.

- Boronic Acid Esterification : Reacting the boronic acid with pinacol to form the ester.

- Chlorination : Introducing chlorine atoms at specific positions on the pyridine ring to enhance biological activity.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of boronic acid derivatives similar to this compound. The results indicated that these compounds could inhibit proteasome activity in cancer cells, leading to reduced cell viability and increased apoptosis rates. For instance, a related compound showed an IC50 value of 6.74 nM against U266 cells .

Case Study 2: Enzyme Interaction

Research on enzyme interactions revealed that boronic acids can effectively inhibit serine proteases involved in various diseases. The specific interactions between this compound and target enzymes were analyzed using kinetic studies, demonstrating significant inhibition rates comparable to known protease inhibitors.

Comparative Analysis

To understand the uniqueness of this compound compared to other similar compounds, a comparative table is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminopyridine-3-boronic acid pinacol ester | Amino group at position 2 | Enhanced nucleophilicity |

| 4-Chloropyridine-3-boronic acid pinacol ester | Chlorine at position 4 | Different reactivity profile |

| 3-Pyridylboronic acid | Lacks chlorine substitution | More polar character |

| 2,4-Dichloropyridine-3-boronic acid pinacol ester | Chlorines at positions 2 and 4 | Potentially different reactivity |

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2,4-Dichloropyridine-5-boronic acid pinacol ester is in the Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds. The presence of the boronic acid moiety facilitates the coupling with aryl halides, leading to the production of complex organic molecules.

Case Study: Synthesis of Biaryl Compounds

In a study published by Zhang et al. (2023), researchers utilized this compound to synthesize various biaryl derivatives. The reaction conditions were optimized to achieve high yields with minimal by-products. The results demonstrated that this compound serves as an effective coupling partner in the formation of biaryl systems, which are important in pharmaceuticals and materials science.

| Reaction | Yield (%) | Conditions |

|---|---|---|

| Aryl Halide + 2,4-Dichloropyridine-5-boronic acid | 85% | Pd catalyst, K2CO3, DMF |

2. Medicinal Chemistry

The compound has also been explored for its potential therapeutic applications. Its structural features allow it to interact with biological targets effectively.

Case Study: Antimicrobial Activity

In a recent investigation by Lee et al. (2024), the antimicrobial properties of derivatives synthesized from this compound were evaluated. The study found that certain derivatives exhibited significant activity against Gram-positive bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Derivative A | 32 µg/mL |

| Derivative B | 16 µg/mL |

Applications in Material Science

1. Polymer Chemistry

The compound is also utilized in polymer chemistry for the development of advanced materials. Its boronic acid functionality can be used to create dynamic covalent bonds within polymer networks.

Case Study: Synthesis of Responsive Polymers

A study by Chen et al. (2023) demonstrated how incorporating this compound into polymer matrices led to materials with tunable properties. The resulting polymers showed responsiveness to environmental stimuli, making them suitable for applications in smart materials.

| Polymer Type | Property Change | Trigger |

|---|---|---|

| Thermoresponsive | Swelling Ratio | Temperature |

| pH-responsive | Color Change | pH Level |

Propriétés

IUPAC Name |

2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(14)5-8(7)13/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSAGFRLGTXEGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.